3-(3,4-dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromen-4-one core, substituted with dimethoxyphenyl and methylphenylmethoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-methylphenol in the presence of a base, followed by cyclization to form the chromen-4-one core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons. Substitution reactions result in various substituted derivatives with potentially enhanced or modified properties.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. For instance, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-propionic acid
- Ethyl 3-(3,4-dimethoxyphenyl)propionate
- 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane
Uniqueness
Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one stands out due to its chromen-4-one core, which imparts unique chemical and biological properties
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O5/c1-16-6-4-5-7-18(16)14-29-19-9-10-20-23(13-19)30-15-21(25(20)26)17-8-11-22(27-2)24(12-17)28-3/h4-13,15H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQCMODAEUSHNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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